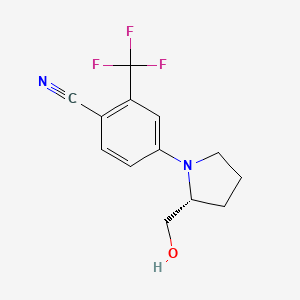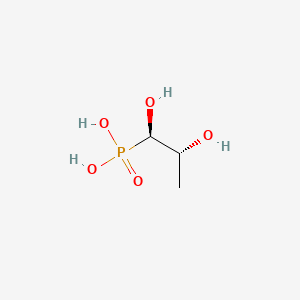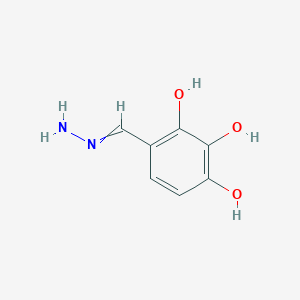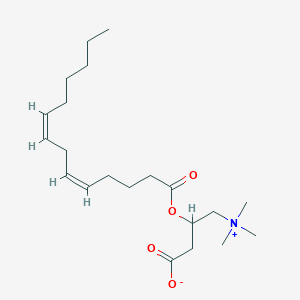
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as RO5024048, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective and potent antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.
Mecanismo De Acción
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a selective antagonist of the orexin-1 receptor, which is predominantly expressed in the hypothalamus. The orexin system plays a crucial role in the regulation of sleep and wakefulness, as well as in the modulation of other physiological functions, such as feeding behavior, energy metabolism, and stress response. By blocking the orexin-1 receptor, this compound inhibits the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to increase sleep duration and reduce wakefulness in rodents and non-human primates. It has also been demonstrated to decrease food intake and body weight in obese rodents. In addition, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting its potential use in the treatment of addiction. However, further studies are needed to elucidate the long-term effects of this compound on physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile in lab experiments is its high selectivity and potency for the orexin-1 receptor, which allows for the specific modulation of the orexin system without affecting other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which may require the use of organic solvents in experiments. Additionally, the short half-life of this compound in vivo may limit its therapeutic potential.
Direcciones Futuras
Future research on (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile could focus on its potential therapeutic application in the treatment of sleep disorders, addiction, and obesity. Additionally, further studies are needed to elucidate the long-term effects of this compound on physiological functions and to develop more potent and selective orexin-1 receptor antagonists. Finally, the use of this compound as a tool compound in preclinical and clinical research could lead to a better understanding of the role of the orexin system in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile involves several steps, including the reaction of 2-(trifluoromethyl)benzonitrile with (R)-1-boc-pyrrolidin-2-ol followed by deprotection of the Boc group with TFA. The final product is obtained after purification by chromatography. The yield of the synthesis method is around 20%.
Aplicaciones Científicas De Investigación
(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has been extensively studied for its potential therapeutic application in the treatment of sleep disorders, such as insomnia and narcolepsy. It has also been investigated for its role in the regulation of appetite, addiction, and stress response. Additionally, this compound has been used as a tool compound in preclinical and clinical research to understand the role of the orexin-1 receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQKMYNNNUHOL-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazineacetic Acid 2-[[2-Hydroxy-3-(2-propen-1-yl)phenyl]methylene]hydrazide](/img/no-structure.png)



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)